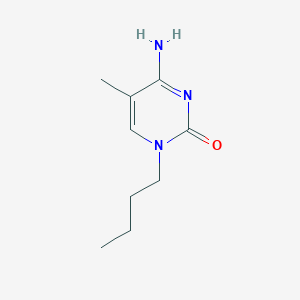
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, with catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may yield various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-butylpyrimidin-2(1H)-one: Lacks the methyl group.
4-Amino-5-methylpyrimidin-2(1H)-one: Lacks the butyl group.
1-Butyl-5-methylpyrimidin-2(1H)-one: Lacks the amino group.
Uniqueness
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one is unique due to the presence of all three functional groups (amino, butyl, and methyl) on the pyrimidine ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
116459-84-8 |
|---|---|
Fórmula molecular |
C9H15N3O |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-amino-1-butyl-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C9H15N3O/c1-3-4-5-12-6-7(2)8(10)11-9(12)13/h6H,3-5H2,1-2H3,(H2,10,11,13) |
Clave InChI |
POTOBOSYWZWWDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C(=NC1=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
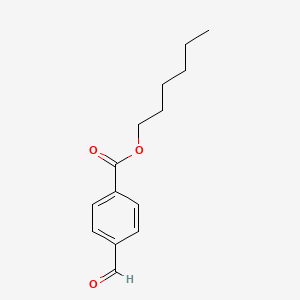

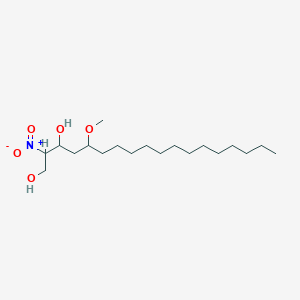

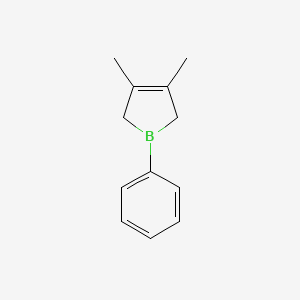
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)

![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
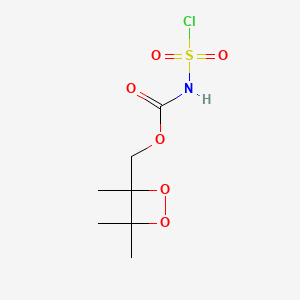
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
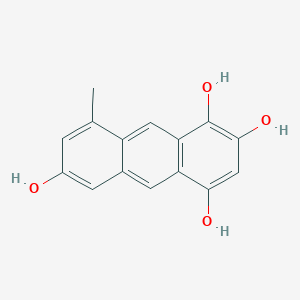
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
